

Spectroscopic data (NMR, IR, MS) for 1,3thiazolidine-4-one characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1,3-Thiazolidine-3carboximidamide

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Characterization of 1,3-Thiazolidine-4-one: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Precise characterization of these molecules is paramount for structure confirmation, purity assessment, and understanding structure-activity relationships. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of 1,3-thiazolidine-4-ones.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for the 1,3-thiazolidine-4-one nucleus. It is important to note that the exact values can vary depending on the specific substitution pattern on the heterocyclic ring.

¹H NMR Spectroscopy



Proton NMR is a powerful tool for confirming the presence and substitution pattern of the 1,3-thiazolidine-4-one ring. The key diagnostic signals are those of the methine proton at position 2 (C2-H) and the methylene protons at position 5 (C5-H₂).

Proton	Typical Chemical Shift (δ, ppm)	Multiplicity	Notes
C2-H (S-CH-N)	5.50 - 6.20[5]	Singlet (s) or Doublet (d)	The chemical shift and multiplicity are highly dependent on the substituent at position 2. Aromatic substituents will generally shift this proton downfield.
C5-H2 (S-CH2)	3.30 - 4.80[1]	Two doublets (AB system) or a multiplet	These protons are diastereotopic and often appear as two distinct signals, each integrating to one proton.[1][5]
N-H (if unsubstituted at N3)	8.30 - 12.00[6]	Broad singlet (br s)	This signal is often broad and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. The carbonyl carbon at position 4 is a particularly characteristic signal.



Carbon	Typical Chemical Shift (δ, ppm)	Notes
C2 (S-CH-N)	58.0 - 65.0[1][5]	The chemical shift is influenced by the nature of the substituent at this position.
C4 (C=O)	170.0 - 175.0[7][8]	This carbonyl signal is a key identifier for the 4-oxo functionality.
C5 (S-CH ₂)	32.0 - 40.0[5]	

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in 1,3-thiazolidine-4-ones, most notably the lactam carbonyl group.

Functional Group	Typical Absorption Frequency (cm ⁻¹)	Intensity
C=O (Amide/Lactam)	1610 - 1705[1][9]	Strong
C-S	660 - 700[1]	Weak to Medium
N-H (if unsubstituted at N3)	3100 - 3300	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation. The fragmentation of the 1,3-thiazolidine-4-one ring often proceeds through characteristic pathways.



Fragmentation	Description	
Molecular Ion (M+)	The peak corresponding to the intact molecule.	
Loss of CO	A common fragmentation pathway for carbonyl-containing compounds.	
Cleavage of the thiazolidine ring	Fragmentation can occur at various points in the ring, often initiated by cleavage adjacent to the sulfur or nitrogen atoms.	

Experimental Protocols

A common and efficient method for the synthesis of 2,3-disubstituted 1,3-thiazolidine-4-ones is a one-pot, three-component reaction.[10][11]

General Procedure for the Synthesis of 2,3-Disubstituted 1,3-Thiazolidine-4-ones:

- Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in a suitable solvent such as toluene or ethanol.
- Iminium Ion Formation: Stir the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow for the formation of the corresponding imine.
- Cyclocondensation: Add thioglycolic acid (mercaptoacetic acid) (1.2 mmol) to the reaction mixture.[5]
- Reaction Conditions: The reaction can be carried out under various conditions, including refluxing for several hours, microwave irradiation for a shorter duration, or stirring at room temperature.[10][11] The choice of conditions may depend on the specific substrates used.
- Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,3-thiazolidine-4-one derivative.

Spectroscopic Characterization Protocol:

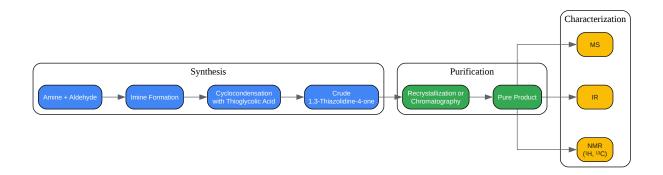


- NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR: IR spectra are commonly recorded on an FTIR spectrometer using KBr pellets or as a thin film. Absorption frequencies are reported in wavenumbers (cm⁻¹).
- MS: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Data is reported as mass-to-charge ratios (m/z).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1,3-thiazolidine-4-one derivatives.



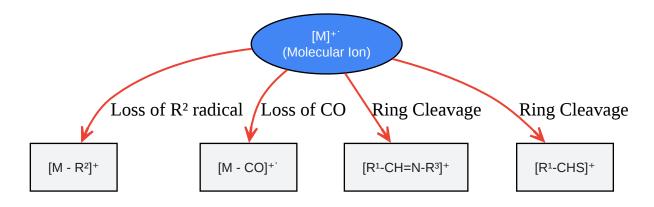
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Caption: General workflow for synthesis and characterization.



Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible mass spectrometry fragmentation pathway for a generic 2,3-disubstituted 1,3-thiazolidine-4-one.



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Caption: Generalized MS fragmentation of 1,3-thiazolidine-4-one.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 1,3-thiazolidine-4-one characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3367876#spectroscopic-data-nmr-ir-ms-for-1-3-thiazolidine-4-one-characterization]

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